molecular formula C21H22N2O4 B4196447 3-ethoxy-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

3-ethoxy-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Cat. No. B4196447
M. Wt: 366.4 g/mol
InChI Key: IGVNWEBOJSJOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide, also known as compound 1, is a small molecule that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of isoindoline-1,3-dione derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound 1 has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound 1 has been shown to exhibit other biochemical and physiological effects. For example, studies have shown that this compound 1 can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound 1 may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-ethoxy-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide 1 in lab experiments is its potency and selectivity. Studies have shown that this compound 1 exhibits potent anti-cancer activity at low concentrations, while having minimal effects on normal cells. However, one limitation of using this compound 1 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 3-ethoxy-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide 1. One potential area of interest is in the development of new cancer drugs that incorporate the structure of this compound 1. Another potential direction is in the study of the this compound's potential applications in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1 and to identify any potential side effects or limitations of its use in scientific research.

Scientific Research Applications

Compound 1 has been studied for its potential applications in various scientific research fields. One of the main areas of interest is in the development of new drugs for the treatment of cancer. Studies have shown that 3-ethoxy-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide 1 exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

3-ethoxy-N-[2-(2-methylpropyl)-1,3-dioxoisoindol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-4-27-16-7-5-6-14(10-16)19(24)22-15-8-9-17-18(11-15)21(26)23(20(17)25)12-13(2)3/h5-11,13H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVNWEBOJSJOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethoxy-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3-ethoxy-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
Reactant of Route 3
Reactant of Route 3
3-ethoxy-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
Reactant of Route 4
Reactant of Route 4
3-ethoxy-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
Reactant of Route 5
Reactant of Route 5
3-ethoxy-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
Reactant of Route 6
Reactant of Route 6
3-ethoxy-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

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